3,5-Dimethylphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of boronic acids, including 3,5-dimethylphenylboronic acid, often involves the reaction of organomagnesium compounds (Grignard reagents) with borate esters. For instance, 3,5-dimethylphenylmagnesium bromide can react with triisopropyl borate, leading to the formation of 3,5-dimethylphenylboronic acid and its derivatives through a process that allows for clean preparation and efficient coupling in Suzuki reactions (Winkle and Schaab, 2001).
Molecular Structure Analysis
The molecular structure of boronic acids is pivotal in understanding their reactivity and interaction with other molecules. Spectroscopic methods, including FT-IR, FT-Raman, and NMR, alongside quantum chemical calculations, have been employed to elucidate the structures and properties of these molecules. For example, studies have provided detailed insights into the vibrational spectra, hydrogen-bonded dimer formation, and electronic properties, shedding light on how substitutions on the phenyl ring and the presence of the boric acid group influence the molecule's behavior (Karabacak et al., 2014).
Scientific Research Applications
Application 1: Suzuki Coupling Reactions
- Scientific Field : Organic Chemistry
- Summary of the Application : 3,5-Dimethylphenylboronic acid (DMPBA) can be used as a reactant in palladium-catalyzed Suzuki coupling reactions . Suzuki coupling is a powerful method for creating carbon-carbon bonds, which is a key process in organic synthesis .
- Methods of Application : The typical procedure involves the reaction of DMPBA with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
- Results or Outcomes : The outcome of this reaction is the formation of a new carbon-carbon bond, which can be used to synthesize a wide range of organic compounds .
Application 2: Extraction of Sugars
- Scientific Field : Biochemistry
- Summary of the Application : DMPBA can be used as a co-extractant in combination with modified Aliquat 336 for the extraction of xylose, glucose, and fructose from aqueous solutions .
- Methods of Application : The sugars are extracted from the aqueous solution by the DMPBA and Aliquat 336 mixture, which can then be separated and analyzed .
- Results or Outcomes : This method allows for the efficient extraction and separation of these sugars, which can be useful in various biochemical and industrial applications .
Application 3: Preparation of Penultimate Methyl Ester
- Scientific Field : Organic Chemistry
- Summary of the Application : 3,5-Dimethylphenylboronic acid can be used as a reactant to prepare penultimate methyl ester . Methyl esters are commonly used in organic synthesis due to their reactivity and stability .
- Methods of Application : The specific methods of application can vary, but typically involve the reaction of 3,5-Dimethylphenylboronic acid with a suitable electrophile in the presence of a base .
- Results or Outcomes : The outcome of this reaction is the formation of a new methyl ester, which can be used as a building block in the synthesis of more complex organic compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3,5-dimethylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGHSJBYKIQHIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370240 | |
Record name | 3,5-Dimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylphenylboronic acid | |
CAS RN |
172975-69-8 | |
Record name | (3,5-Dimethylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172975-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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